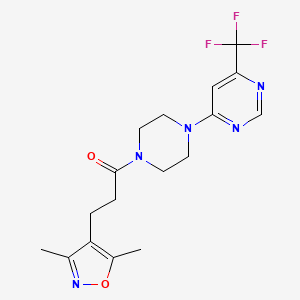![molecular formula C16H22Br2O4 B2964331 Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate CAS No. 202534-05-2](/img/structure/B2964331.png)
Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane. It also contains ester and ether functional groups, as well as bromine atoms that could potentially be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the adamantane core and then introducing the various functional groups through appropriate reactions. For example, bromination reactions could be used to introduce the bromine atoms, and esterification or etherification reactions could be used to introduce the ester and ether groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a cage-like structure composed of three fused cyclohexane rings. The ester and ether groups would add additional complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atoms could be involved in substitution or elimination reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions. The ether group could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the adamantyl group could make it quite hydrophobic, while the ester and ether groups could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis with Adamantanes : A study detailed the reactivity of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, indicating complex reactions that lead to the formation of butyl ester of the corresponding acid, showcasing the compound's involvement in synthetic chemistry (I. Novakov et al., 2017).
Reactions of Aminoxyls with Dioxiranes : Research on the reactions of dimethyldioxirane with aminoxyl compounds in the presence of adamantane highlights the compound's role in understanding radical decomposition mechanisms and provides insight into its potential applications in synthetic organic chemistry (Anna Dinoi et al., 1998).
Chemical Properties and Applications
Antimicrobial and Anti-inflammatory Activities : A derivative of adamantane, involved in reactions for synthesizing novel compounds, demonstrated potent antibacterial activity and dose-dependent anti-inflammatory activity in preclinical studies, hinting at its utility in developing new therapeutics (E. S. Al-Abdullah et al., 2014).
Functionalization of Plant Oils : The rigid adamantyl framework was found to promote selective pathways in the isomerizing functionalization of plant oils, showing the compound's potential in enhancing selectivity in organic synthesis processes (Josefine T. Christl et al., 2014).
Polymerization Processes : The compound's structural unit, adamantane, was utilized in the synthesis of polymers, demonstrating its versatility as a monomer in oxyanionic polymerization and influencing the thermal properties and solubility profiles of the resulting polymers (Christian Moers et al., 2014).
Mecanismo De Acción
Target of Action
Brominated compounds often act as alkylating agents, reacting with various biomolecules in the cell, including dna, rna, and proteins .
Mode of Action
As an alkylating agent, this compound could potentially transfer its alkyl group to its targets, altering their structure and function . The presence of the adamantyl group might influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2O4/c1-21-13(19)11(17)15-4-9-3-10(5-15)7-16(6-9,8-15)12(18)14(20)22-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTRAEBJMVZNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)(C2)C(C(=O)OC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Oxaspiro[3.5]nonan-7-yl)prop-2-enamide](/img/structure/B2964250.png)
![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)
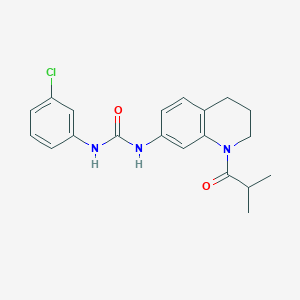
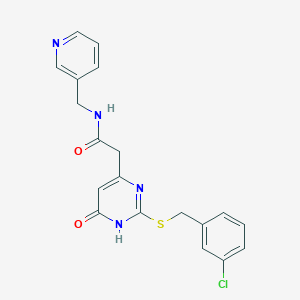

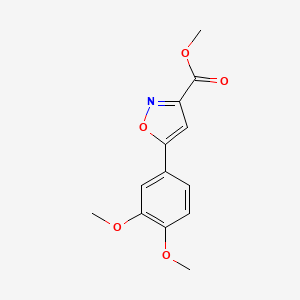
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)

![4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2964264.png)
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)
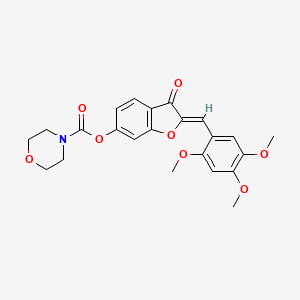
![2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2964268.png)
